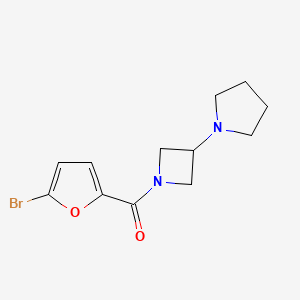

(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c13-11-4-3-10(17-11)12(16)15-7-9(8-15)14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTBJKNVJKVHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CN(C2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Furfural

The synthesis of 5-bromo-2-furfural, a key precursor, traditionally employs molecular bromine (Br₂) in solvents like dichloromethane or acetic acid. However, poor regioselectivity often leads to di-brominated byproducts. Recent improvements utilize ionic liquids such as [bmim]Br₃ under solvent-free conditions, achieving >90% mono-bromination selectivity (Table 1).

Table 1: Bromination of 2-Furfural Under Varied Conditions

| Brominating Agent | Solvent | Temp (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | 0–25 | 65–70 | 68 |

| [bmim]Br₃ | Solvent-free | 60 | 92 | 85 |

Oxidation to 5-Bromofuran-2-carboxylic Acid

5-Bromo-2-furfural is oxidized using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO to yield 5-bromofuran-2-carboxylic acid, followed by conversion to acyl chloride via thionyl chloride (SOCl₂).

Synthesis of 3-(Pyrrolidin-1-yl)azetidine

Azetidine Ring Formation

Iodocyclization of homoallylamines provides 2-(iodomethyl)azetidines at 20°C, while raising the temperature to 50°C induces isomerization to pyrrolidines. For the target compound, low-temperature conditions are critical to preserve the azetidine scaffold.

- Substrate : Homoallylamine derivative (1.0 equiv).

- Reagent : I₂ (1.2 equiv) in CH₂Cl₂.

- Conditions : 20°C, 12 h.

- Yield : 78–85% azetidine.

Functionalization with Pyrrolidine

Nucleophilic substitution of 3-iodoazetidine with pyrrolidine in the presence of K₂CO₃ in DMF achieves the desired substitution (Scheme 1).

Scheme 1 :

3-Iodoazetidine + Pyrrolidine → 3-(Pyrrolidin-1-yl)azetidine (Yield: 72%).

Coupling Strategies for Final Assembly

Acyl Chloride-Amine Coupling

Reacting 5-bromofuran-2-carbonyl chloride with 3-(pyrrolidin-1-yl)azetidine in THF with Et₃N as a base yields the target compound (Figure 2).

Optimized Conditions :

Direct Friedel-Crafts Acylation

Alternative approaches employ Friedel-Crafts acylation of 5-bromofuran with 3-(pyrrolidin-1-yl)azetidine-1-carbonyl chloride, though this method suffers from low regioselectivity (<50%).

Challenges and Optimization

Regioselectivity in Bromination

Excess bromine or prolonged reaction times favor di-bromination, necessitating precise stoichiometric control. Ionic liquids mitigate this by stabilizing reactive intermediates.

Azetidine-Pyrrolidine Stability

The basicity of pyrrolidine can lead to azetidine ring opening under acidic conditions. Employing non-polar solvents (e.g., toluene) and low temperatures improves stability.

Purification Challenges

Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) effectively isolates the final product, though HPLC analysis (Shimadzu LC-10 Avp, H₂O/MeOH 30:70) confirms >98% purity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Acyl Chloride Coupling | Amine-acyl chloride | 68 | 98 |

| Friedel-Crafts | Electrophilic substitution | 42 | 85 |

| Reductive Amination | Not reported | – | – |

Scientific Research Applications

(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone has multiple applications across various scientific disciplines:

Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing novel materials.

Biology: Investigated for its potential bioactivity, including antimicrobial, antiviral, or enzyme inhibitory properties.

Medicine: Research into its potential therapeutic applications, such as in drug development for neurological disorders or as an intermediate in the synthesis of pharmacologically active compounds.

Industry: Utilized in the development of specialty chemicals, advanced polymers, and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone depends on its application:

Biological Systems: It may interact with cellular enzymes, receptors, or DNA to exert its biological effects. Specific pathways could involve inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Chemical Systems: Acts as a versatile intermediate due to the reactivity of its functional groups, allowing it to participate in a variety of synthetic transformations.

Comparison with Similar Compounds

Key Structural Features :

- 5-Bromofuran : Enhances stability and directs regioselective reactions.

- Azetidine-Pyrrolidine Hybrid : A constrained bicyclic amine system that may modulate pharmacokinetic properties (e.g., solubility, bioavailability).

Structural Analogues with Brominated Furan/Benzofuran Moieties

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 1261352-83-3)

- Structure : Benzofuran core (vs. furan in the target compound) with a phenyl ketone substituent.

- Molecular Formula : C₁₆H₁₁BrO₂ (MW: 331.17 g/mol) .

- Key Differences :

- Benzofuran’s extended aromatic system increases lipophilicity (logP ≈ 3.5 vs. ~2.8 for furan derivatives).

- Lacks the azetidine-pyrrolidine group, reducing steric hindrance.

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone (CAS 303145-30-4)

- Structure : Brominated benzofuran with a dichlorophenyl ketone.

- Molecular Formula : C₁₆H₉BrCl₂O₂ (MW: 400.06 g/mol) .

- Key Differences :

- Dichlorophenyl group introduces strong electron-withdrawing effects, altering reactivity.

- Bulkier aromatic substituents may hinder membrane permeability compared to the target compound’s amine system.

Analogues with Azetidine/Pyrrolidine Substituents

(5-Bromofuran-2-yl)(pyrrolidin-1-yl)methanone (BD274607)

- Structure : Similar to the target compound but lacks the azetidine ring.

- Molecular Formula: C₉H₁₀BrNO₂ (MW: 260.09 g/mol) .

- Simpler structure may improve synthetic accessibility (90% yield reported for related bromofuranones ).

Pyrrole-Derived Cannabinoids (e.g., JWH-030)

- Structure: Pyrrole core with morpholinoethyl or carbon-chain substituents.

- Key Differences: Pyrrole derivatives exhibit lower CB1 receptor affinity compared to indole analogues . The azetidine-pyrrolidine system in the target compound may mimic morpholinoethyl groups in cannabinoids but with enhanced rigidity .

Functional Group Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.